Cis-Octahydrofuro[3,4-C]Pyridine Hydrochloride
Description
Cis-Octahydrofuro[3,4-C]pyridine hydrochloride is a bicyclic heterocyclic compound featuring a fused furan (oxygen-containing) and pyridine ring system. As a hydrochloride salt, it is structurally optimized for enhanced solubility and bioavailability, making it a candidate for pharmacological applications.
Properties
Molecular Formula |
C7H14ClNO |
|---|---|
Molecular Weight |
163.64 g/mol |
IUPAC Name |
(3aS,7aS)-1,3,3a,4,5,6,7,7a-octahydrofuro[3,4-c]pyridine;hydrochloride |
InChI |
InChI=1S/C7H13NO.ClH/c1-2-8-3-7-5-9-4-6(1)7;/h6-8H,1-5H2;1H/t6-,7+;/m1./s1 |
InChI Key |
YIFFNLBQRNYTMJ-HHQFNNIRSA-N |
Isomeric SMILES |
C1CNC[C@@H]2[C@H]1COC2.Cl |
Canonical SMILES |
C1CNCC2C1COC2.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cis-Octahydrofuro[3,4-C]Pyridine Hydrochloride typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method includes the use of a furan derivative and a pyridine derivative, which undergo cyclization in the presence of a suitable catalyst. The reaction conditions often involve elevated temperatures and controlled pH levels to ensure the desired product is obtained .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors, which allow for better control over reaction parameters and scalability .
Chemical Reactions Analysis
Types of Reactions
Cis-Octahydrofuro[3,4-C]Pyridine Hydrochloride can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are possible, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds .
Scientific Research Applications
Cis-Octahydrofuro[3,4-C]Pyridine Hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of Cis-Octahydrofuro[3,4-C]Pyridine Hydrochloride involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural Differences
The compound’s key distinction lies in its furo (oxygen-based) ring system, compared to nitrogen-containing pyrrolo or oxygen-containing pyrano analogs (Table 1). For example:
Table 1: Structural and Physicochemical Comparison
*Hypothetical data inferred from structural analogs.
Pharmacological Activity
- Anticonvulsant Effects: Pyrano[3,4-c]pyridine hybrids with methyl substituents (e.g., methyl group in the pyridine ring) showed potent antagonism against pentylenetetrazole (PTZ)-induced seizures, with ED₅₀ values < 50 mg/kg . The cis-octahydrofuro analog may exhibit similar efficacy, but its smaller ring size could alter metabolic stability.
- Psychotropic Properties: Pyrrolo[3,4-c]pyridines () are under investigation for sedative and anti-anxiety effects. Oxygen-containing systems like furo or pyrano derivatives may enhance blood-brain barrier permeability compared to nitrogen-rich analogs .
Research Findings and Gaps
- Molecular Docking: Pyrano[3,4-c]pyridine hybrids showed strong binding to GABA receptors, correlating with anticonvulsant activity . The furo analog’s oxygen atom may form hydrogen bonds with target receptors, but computational studies are needed.
- Data Limitations : Direct pharmacological data for cis-octahydrofuro[3,4-C]pyridine HCl is absent in the evidence, necessitating further experimental validation.
Q & A
Q. Basic Research Focus
- HPLC-PDA : Reverse-phase C18 columns with 0.1% trifluoroacetic acid in water/acetonitrile gradients resolve impurities (e.g., trans-isomers) at 210 nm .
- 1H/13C NMR : Key diagnostic signals include the fused furo-pyridine protons (δ 3.8–4.2 ppm) and downfield-shifted NH·HCl resonances (δ 10–12 ppm) .
- X-ray crystallography : Confirms cis stereochemistry via dihedral angles between the furo and pyridine rings (typically 45–50°) .
How does this compound interact with biological targets, and what pharmacological mechanisms are implicated?
Advanced Research Focus
The compound’s rigid bicyclic structure enhances binding to enzymes with hydrophobic pockets, such as kinase inhibitors. For example, analogs like 4-fluoro-pyrazolo[3,4-c]pyridine derivatives exhibit selective BTK inhibition (IC50 < 10 nM) by occupying the ATP-binding site . Molecular docking studies suggest the cis-configuration optimizes hydrogen bonding with conserved lysine residues (e.g., Lys430 in BTK) . In vitro assays using HEK293 cells show dose-dependent suppression of IL-6 secretion, supporting anti-inflammatory applications .
What stability challenges arise during long-term storage of this compound, and how can degradation pathways be mitigated?
Advanced Research Focus
Degradation primarily occurs via hydrolysis of the furan ring under high humidity (>60% RH), forming open-chain carboxylic acid derivatives. Accelerated stability studies (40°C/75% RH) show 5% degradation over 6 months. Recommendations:
- Store under nitrogen at −20°C in amber vials.
- Use lyophilized formulations with cryoprotectants (e.g., trehalose) to reduce water activity .
- Monitor degradation products via LC-MS; major ions include m/z 154 (fragmented furan) and m/z 98 (pyridine ring) .
How can contradictory data on the compound’s solubility and bioavailability be resolved in preclinical studies?
Advanced Research Focus
Discrepancies often stem from polymorphic forms. For instance:
- Form A : High solubility (25 mg/mL in PBS) but low oral bioavailability (F = 15%) due to rapid hepatic clearance.
- Form B : Lower solubility (10 mg/mL) but improved bioavailability (F = 35%) via enhanced intestinal permeability .
Methodological resolution : - Perform dynamic solubility assays under biorelevant conditions (FaSSIF/FeSSIF).
- Use Caco-2 cell monolayers to correlate solubility with permeability .
What computational strategies are effective for predicting the pharmacokinetic profile of this compound?
Q. Advanced Research Focus
- QSAR models : Correlate logP (experimental: 1.8 ± 0.2) with hepatic extraction ratio (e.g., Clarke’s model).
- MD simulations : Predict blood-brain barrier penetration; the compound’s low polar surface area (45 Ų) favors CNS uptake .
- CYP450 inhibition assays : Use fluorogenic substrates to identify interactions (e.g., CYP3A4 IC50 > 50 µM suggests low risk) .
How can impurity profiles be controlled during scale-up synthesis to meet ICH guidelines?
Advanced Research Focus
Critical impurities include:
- Trans-isomer : Controlled via chiral chromatography (Chiralpak AD-H column; heptane/ethanol = 80:20) .
- Residual solvents : GC-MS limits for methanol (<3000 ppm) and DMF (<880 ppm) per ICH Q3C .
- Metal catalysts : ICP-MS ensures palladium residues < 10 ppm .
What structural analogs of this compound show promise in overcoming resistance mechanisms in kinase-targeted therapies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
